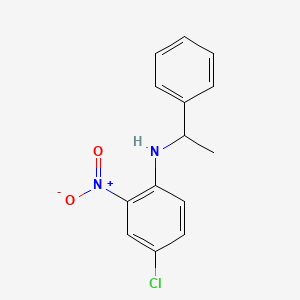

4-chloro-2-nitro-N-(1-phenylethyl)aniline

Description

Contextualizing 4-Chloro-2-nitro-N-(1-phenylethyl)aniline within the Broader Class of Substituted Anilines and Nitroaromatic Compounds

Substituted anilines are a cornerstone of modern chemistry, serving as crucial intermediates in the synthesis of a vast array of industrial and pharmaceutical products. acs.orgthieme-connect.com The aniline (B41778) core is a versatile scaffold that can be modified to fine-tune the electronic and steric properties of a molecule, influencing its reactivity and biological activity. acs.orgnih.gov The presence of substituents on the aromatic ring dramatically alters the chemical behavior of the aniline.

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups on an aromatic ring, are another significant class of chemicals. wur.nl The strong electron-withdrawing nature of the nitro group imparts unique properties to these molecules, making them useful in the production of explosives, dyes, pesticides, and pharmaceuticals. nbinno.comgoogle.comacs.org The chemistry of nitroaromatics is a rich field, with extensive research into their synthesis, reduction, and functional group transformations. nbinno.com

This compound is a confluence of these two classes. The interplay between the electron-donating amino group (of the aniline) and the electron-withdrawing nitro and chloro groups creates a complex electronic environment on the aromatic ring, which dictates its reactivity in further chemical transformations. Furthermore, the attachment of the chiral (1-phenylethyl) group introduces stereochemistry, a critical aspect in modern drug discovery and asymmetric synthesis. wur.nlnih.gov Chiral anilines are particularly valuable building blocks for creating enantiomerically pure compounds with specific biological functions. wur.nlnih.gov

Significance of Halogenated Nitroanilines as Advanced Chemical Entities

The presence of both a halogen (chlorine) and a nitro group on the aniline ring places this compound into the specific sub-category of halogenated nitroanilines. These compounds are highly important as intermediates in organic synthesis. google.com They are foundational materials for producing a wide range of more complex molecules, including pigments, agrochemicals, and active pharmaceutical ingredients. google.com

A key area of research for halogenated nitroaromatics is the chemoselective reduction of the nitro group to an amino group, without removing the halogen atom (hydrodehalogenation). Achieving this selectivity is a significant challenge and a focus of intense study in catalysis. The resulting halogenated phenylenediamines are valuable precursors for various heterocyclic compounds and polymers.

Overview of Current Academic Research Trajectories for this compound

Direct research on this compound is not prominent in the available scientific literature. However, current research trajectories for analogous compounds focus on several key areas:

Asymmetric Synthesis: The development of new catalytic methods for the enantioselective synthesis of chiral anilines is a major trend. acs.orgnih.govwur.nl Given the chiral nature of the N-(1-phenylethyl) group, research in this area would be relevant to the stereocontrolled synthesis of this specific molecule.

Catalytic Transformations: The selective transformation of the functional groups present in halogenated nitroanilines remains a vibrant area of investigation. This includes the aforementioned selective nitro group reduction, as well as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position.

Materials Science: Substituted anilines can be used as monomers for the synthesis of conducting polymers like polyaniline. The specific substituents on the aniline ring can modulate the electronic and physical properties of the resulting polymer, suggesting potential applications in sensors or electronic devices.

Medicinal Chemistry: While many simple anilines can exhibit toxicity, the broader class of aniline derivatives is central to drug discovery. acs.orgnih.gov Researchers often synthesize libraries of substituted anilines to explore structure-activity relationships and identify new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(15)9-14(13)17(18)19/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDYKCBJBLZPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288155-05-5 | |

| Record name | 4-CHLORO-2-NITRO-N-(1-PHENYLETHYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 4 Chloro 2 Nitro N 1 Phenylethyl Aniline and Key Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-Chloro-2-nitro-N-(1-phenylethyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are identified.

The most evident disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This cleavage leads to two key precursors: a halogenated nitroaniline component, specifically 4-chloro-2-nitroaniline (B28928) , and a 1-phenylethyl synthon. This suggests a synthetic route involving the coupling of these two fragments, for example, through nucleophilic substitution or reductive amination.

A second approach involves disconnecting the C-N bond from the aromatic ring. This pathway points towards a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this scenario, the precursors would be 1-phenylethylamine (B125046) and a suitably functionalized aromatic halide, such as 1,4-dichloro-2-nitrobenzene .

These two retrosynthetic pathways form the basis for the synthetic strategies detailed in the subsequent sections.

Synthesis of Halogenated Nitroaniline Precursors

The synthesis of the key intermediate, 4-chloro-2-nitroaniline, requires the controlled introduction of chloro and nitro functional groups onto an aniline (B41778) or benzene (B151609) scaffold.

The direct halogenation and nitration of aniline presents significant challenges. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to multiple substitutions and oxidation side products. byjus.comchemistrysteps.com Direct nitration with a mixture of nitric and sulfuric acid often results in oxidation of the ring and the formation of a significant amount of the meta-isomer, because the acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. chemistrysteps.comallen.in

To achieve selective substitution, the reactivity of the amino group is typically moderated by converting it into an amide, most commonly an acetamide, through acetylation. chemistrysteps.comallen.in The acetamido group is still an ortho-, para-directing activator but is less potent than the amino group, allowing for more controlled reactions.

One viable synthetic route to a precursor like 4-chloro-2-nitroaniline could start from p-nitroaniline. This compound can be chlorinated directly in a hydrochloric acid medium to yield the desired product. google.com Alternatively, a synthesis could begin with 3-chloroaniline (B41212), which undergoes acetylation to protect the amine, followed by nitration, and finally deprotection (hydrolysis of the amide) to yield 5-chloro-2-nitroaniline (B48662). researchgate.net

Table 1: Comparison of Electrophilic Aromatic Substitution Strategies

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Substitution | p-Nitroaniline | Chlorination in acidic medium | Fewer steps | May require specific conditions to control selectivity |

| Protection-Deprotection | 3-Chloroaniline | 1. Acetylation 2. Nitration 3. Hydrolysis | High degree of control over regioselectivity | Longer synthetic route, additional reagents required |

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis for producing anilines. wikipedia.org While not directly used to synthesize the 4-chloro-2-nitroaniline precursor (which must retain its nitro group), this methodology is crucial for preparing the substituted aniline starting materials themselves (e.g., creating 3-chloroaniline from 3-chloronitrobenzene). researchgate.net

Several methods exist for this conversion. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is highly efficient. wikipedia.orgyoutube.com Another widely used industrial and laboratory method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. youtube.com The selective reduction of one nitro group in a dinitro compound can also be achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity | Notes |

| H₂ / Pd/C | Varies (pressure, temperature) | High | Common lab and industrial method; can also reduce other functional groups. youtube.com |

| Fe / HCl | Acidic, aqueous | Good | A classic, cost-effective, and mild method. youtube.com |

| SnCl₂ / HCl | Acidic | Good | Effective but generates tin waste. wikipedia.org |

| NaBH₄ / Catalyst | Varies | Good | Requires a catalyst like starch-crt@Au for effectiveness with nitroarenes. chemicalbook.com |

| Sodium Hydrosulfite | Aqueous | Can be selective | Useful for selective reduction of one nitro group in polynitro aromatics. wikipedia.org |

Formation of the N-(1-Phenylethyl) Aniline Moiety

The final key step in synthesizing this compound is the formation of the bond between the aniline nitrogen and the 1-phenylethyl group.

The formation of a secondary amine from a primary amine like 4-chloro-2-nitroaniline can be achieved through several methods. Direct N-alkylation with a 1-phenylethyl halide can be problematic due to the risk of over-alkylation, yielding a tertiary amine. stackexchange.com

A more controlled and widely used method is reductive amination . wikipedia.org This reaction typically involves the condensation of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. stackexchange.com For the synthesis of this compound, this would involve reacting 4-chloro-2-nitroaniline with acetophenone. The reaction is facilitated by a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and effective reagent for this purpose. stackexchange.comorganic-chemistry.org Other systems, such as catalytic transfer hydrogenation using formic acid as a hydrogen source, have also been developed. acs.orgacs.org

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. wiley.com This palladium-catalyzed cross-coupling reaction can construct arylamines from aryl halides or triflates and primary or secondary amines. capes.gov.br

In the context of synthesizing the target molecule, this reaction would couple an aryl halide, such as 1,4-dichloro-2-nitrobenzene, with 1-phenylethylamine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success of this methodology, expanding its scope to include less reactive aryl chlorides. wiley.com This approach offers an alternative route that avoids handling the potentially less stable halogenated nitroaniline intermediate directly in the final coupling step. Recent advancements have even enabled the use of aqueous ammonia (B1221849) as the amine source with specialized ligands, highlighting the reaction's robustness. nih.govnih.gov

Stereoselective Synthesis Approaches for the Chiral 1-Phenylethyl Substituent

The chirality of the 1-phenylethyl substituent is a critical determinant of the biological activity of the final compound. Therefore, its stereoselective synthesis is of paramount importance. Various strategies have been developed to obtain enantiomerically pure 1-phenylethylamine, which serves as the key chiral building block.

One prominent and environmentally friendly approach is the use of chemoenzymatic methods . These methods combine chemical and enzymatic steps to achieve high enantioselectivity under mild reaction conditions. For instance, a one-pot chemoenzymatic cascade can be employed for the synthesis of chiral amines from alkynes. In such a system, an initial chemical catalysis step, such as gold-catalyzed hydration of an alkyne to a ketone, is followed by an enzymatic transamination step. Amine transaminases (ATAs) are particularly useful enzymes for this purpose as they can convert a prochiral ketone into a chiral amine with excellent stereoselectivity. The use of ATAs is advantageous as they utilize the relatively inexpensive cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which is regenerated in situ, avoiding the need for costly cofactor regeneration systems.

Another powerful strategy involves the use of chiral auxiliaries . 1-Phenylethylamine (α-PEA) itself is a widely used chiral auxiliary in the diastereoselective synthesis of various medicinal substances and natural products. In this approach, a racemic mixture is reacted with an enantiomerically pure chiral auxiliary to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. Subsequently, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product.

Asymmetric synthesis using chiral catalysts is another important route. For example, copper-catalyzed enantioselective arylation has been described for the synthesis of chiral secondary amines. This method involves the use of chiral phosphorus ligands, often incorporating α-PEA fragments, to induce stereoselectivity in the reaction.

Below is a table summarizing various stereoselective synthesis approaches for chiral 1-phenylethylamine.

| Synthesis Approach | Description | Key Features |

| Chemoenzymatic Synthesis | Combination of a chemical reaction (e.g., alkyne hydration) with an enzymatic reaction (e.g., transamination using Amine Transaminases). | High enantioselectivity (>99% ee), mild reaction conditions (neutral pH, aqueous solution, ambient temperatures), environmentally benign. |

| Chiral Resolution | Separation of a racemic mixture of 1-phenylethylamine using a chiral resolving agent, such as L-malic acid. | A classical and often cost-effective method. The efficiency depends on the crystallization properties of the diastereomeric salts. |

| Diastereoselective Synthesis with Chiral Auxiliaries | Use of a chiral auxiliary to induce diastereoselectivity in a reaction, followed by separation of diastereomers and cleavage of the auxiliary. | Versatile and widely applicable for a range of chiral compounds. The choice of chiral auxiliary is crucial for high diastereoselectivity. |

| Asymmetric Catalysis | Employment of a chiral catalyst (e.g., a metal complex with a chiral ligand) to stereoselectively create the chiral center. | High catalytic efficiency, allowing for the synthesis of large quantities of the desired enantiomer with a small amount of catalyst. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene (B146284) (or a related derivative) and 1-phenylethylamine. The optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, temperature, base, and catalyst.

The choice of solvent can significantly impact the reaction rate and yield. Dipolar apathetic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidinone (NMP) are often favored for SNAr reactions as they can effectively solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Temperature is another critical factor. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

The presence of a base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases used in these reactions include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium carbonate (K2CO3). The choice and amount of base need to be carefully controlled to avoid side reactions. An improved synthesis of N-substituted-2-nitroanilines has been reported using DBU, leading to good to excellent yields.

While many SNAr reactions can proceed without a catalyst , the use of catalysts, such as copper or palladium compounds, can sometimes facilitate the reaction, allowing for milder reaction conditions and improved yields.

The following table summarizes the key reaction conditions that are typically optimized for the synthesis of N-substituted anilines via SNAr reactions.

| Parameter | Effect on Reaction | Typical Conditions/Reagents |

| Solvent | Influences reaction rate and solubility of reactants. Dipolar aprotic solvents are generally preferred. | DMF, DMSO, NMP, THF. |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Room temperature to elevated temperatures (e.g., 80-150 °C). |

| Base | Increases the nucleophilicity of the amine. | Organic bases (e.g., DBU, triethylamine), Inorganic bases (e.g., K2CO3, NaH). |

| Catalyst | Can facilitate the reaction, allowing for milder conditions. | Copper salts, Palladium complexes (though often not required for activated aryl halides). |

| Reactant Ratio | A slight excess of one reactant may be used to drive the reaction to completion. | Typically a 1:1 to 1:1.2 ratio of the aryl halide to the amine. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally friendly process. This involves considering aspects such as the use of safer solvents, minimizing waste, and using renewable resources.

A key focus in greening SNAr reactions is the replacement of hazardous solvents . Traditional dipolar aprotic solvents like DMF and NMP are effective but have toxicity concerns. Greener alternatives that have been explored include water, polyethylene (B3416737) glycol (PEG), and ionic liquids. Performing SNAr reactions in water, often with the aid of a surfactant like hydroxypropyl methylcellulose (B11928114) (HPMC), can be a highly sustainable approach.

The development of catalyst-free and additive-free reaction conditions is another important aspect of green chemistry. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, which proceeds through an imine condensation–isoaromatization pathway. While the mechanism is different from a direct SNAr, it highlights the potential for developing simpler and more environmentally benign synthetic routes.

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions (e.g., lower temperatures, microwave irradiation) can contribute to a greener synthesis. For instance, some green methods for the synthesis of substituted anilines have been developed from isatoic anhydride (B1165640) derivatives at room temperature.

The table below outlines some green chemistry approaches applicable to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacing traditional dipolar aprotic solvents (DMF, NMP) with greener alternatives such as water, polyethylene glycol (PEG), or bio-based solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. Exploring metal-free catalytic systems. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. Utilizing energy-efficient technologies like microwave or ultrasound irradiation. |

| Waste Prevention | Developing synthetic routes that generate minimal or no waste. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Nitro N 1 Phenylethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For 4-chloro-2-nitro-N-(1-phenylethyl)aniline, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are collectively used to assign the structure unambiguously.

Proton NMR (¹H NMR) spectroscopy reveals the distinct chemical environments of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by signals corresponding to both its aromatic and aliphatic protons.

The protons on the 4-chloro-2-nitroaniline (B28928) moiety typically appear in the aromatic region of the spectrum. The presence of the electron-withdrawing nitro group and the chlorine atom deshields these protons, causing them to resonate at higher chemical shifts. The specific splitting patterns (e.g., doublets, doublet of doublets) are dictated by the coupling interactions between adjacent protons, allowing for precise assignment to their respective positions on the benzene (B151609) ring.

The phenylethyl group introduces a set of aliphatic and aromatic signals. The protons of the phenyl ring attached to the ethyl group typically appear as a multiplet in the aromatic region. The aliphatic methine (CH) and methyl (CH₃) protons of the ethyl bridge produce characteristic signals in the upfield region of the spectrum. The methine proton, being adjacent to the nitrogen atom and the phenyl group, shows a specific chemical shift and is split by the neighboring methyl protons into a quartet. Conversely, the methyl protons are split by the methine proton into a doublet.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (4-chloro-2-nitrophenyl) | Downfield region | d, dd |

| Aromatic Protons (phenylethyl) | Aromatic region | m |

| Methine Proton (-CH-) | Aliphatic region | q |

| Methyl Protons (-CH₃) | Upfield aliphatic region | d |

d: doublet, dd: doublet of doublets, m: multiplet, q: quartet. This table represents typical expected values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the two aromatic rings resonate in the downfield region, typically between 110 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the nitrogen atom (C-N) are significantly deshielded and appear at lower field. researchgate.net Similarly, the carbon atom bonded to the chlorine atom (C-Cl) also exhibits a characteristic chemical shift. The aliphatic carbons of the phenylethyl group appear in the upfield region of the spectrum. The methine carbon (CH) and the terminal methyl carbon (CH₃) can be clearly distinguished based on their chemical shifts.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-NO₂) | ~140-150 |

| Aromatic Carbons (C-Cl) | ~120-130 |

| Aromatic Carbons (C-N) | ~140-150 |

| Other Aromatic Carbons | ~115-135 |

| Aliphatic Methine Carbon (-CH-) | ~50-60 |

| Aliphatic Methyl Carbon (-CH₃) | ~20-30 |

This table represents typical expected values.

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for confirming the complete structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the phenylethyl group (methine proton coupled to methyl protons) and the coupling network of the protons on the substituted aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, matching the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the phenylethyl group to the nitrogen atom of the 4-chloro-2-nitroaniline moiety.

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. researchgate.netnist.govsigmaaldrich.com

The N-H stretching vibration of the secondary amine group is a key feature, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, usually found around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The stretching vibration of the C-Cl bond is typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands. nist.govsigmaaldrich.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| NO₂ | Asymmetric Stretch | 1500 - 1550 |

| NO₂ | Symmetric Stretch | 1300 - 1360 |

| C-Cl | Stretch | 600 - 800 |

This table represents typical expected values.

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl stretching mode. The symmetric stretching of the nitro group also gives a strong Raman signal. This technique provides complementary data to IR spectroscopy, allowing for a more complete vibrational analysis and confident identification of the compound's functional groups.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of "this compound" through analysis of its fragmentation patterns.

Molecular Ion Confirmation: In a mass spectrum of the target compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 276.72 g/mol . The presence of the chlorine atom would also give rise to a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Fragmentation Pathway Analysis: While a specific, published fragmentation pathway for this exact molecule is not readily available, a theoretical pathway can be proposed based on common fragmentation mechanisms for related structures. The primary fragmentation is likely to occur at the benzylic C-N bond, which is the most labile bond in the structure. This would lead to the formation of two principal fragment ions:

Tropylium (B1234903) Ion (m/z 105): Cleavage of the C-N bond could generate the stable 1-phenylethyl cation, which may rearrange to the even more stable tropylium ion at m/z 105. This is a very common and often abundant fragment in the mass spectra of compounds containing a phenylethyl group.

Substituted Aniline Radical Cation (m/z 172): The other part of the molecule, the 4-chloro-2-nitroaniline moiety, would form a radical cation at m/z 172.

Further fragmentation of the 4-chloro-2-nitroaniline fragment could involve the loss of the nitro group (NO₂) to yield a fragment at m/z 126. Subsequent loss of the chlorine atom or other rearrangements could also be observed.

A summary of the expected key mass spectrometry fragments is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [C₁₄H₁₃ClN₂O₂]⁺ | Molecular Ion | 276 |

| [C₈H₉]⁺ | 1-phenylethyl cation / Tropylium ion | 105 |

| [C₆H₄ClN₂O₂]⁺ | 4-chloro-2-nitroaniline radical cation | 172 |

| [C₆H₄ClN]⁺ | Fragment after loss of NO₂ | 126 |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a crystal structure for "this compound" has not been deposited in major crystallographic databases. However, analysis of a closely related compound, 4-chloro-2-nitroaniline , provides insight into the potential solid-state conformation and intermolecular interactions that could be expected.

Crystal Data and Unit Cell Parameters

For a crystallographic study of "this compound," single crystals would be grown and subjected to X-ray diffraction. This would yield precise data on the crystal system, space group, and unit cell dimensions. While specific data is unavailable for the target compound, for the related 4-chloro-2-nitroaniline , the following has been reported:

| Parameter | 4-chloro-2-nitroaniline |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 11.272 (3) |

| b (Å) | 3.8023 (11) |

| c (Å) | 17.016 (5) |

| β (°) | 97.051 (8) |

| Volume (ų) | 723.8 (4) |

| Z | 4 |

Detailed Conformational Analysis and Dihedral Angles

A full crystallographic analysis of "this compound" would provide detailed information on its three-dimensional shape, including bond lengths, bond angles, and dihedral angles. Key dihedral angles of interest would be:

The angle between the plane of the phenyl ring and the plane of the chloro-nitro-substituted aniline ring.

The torsion angles around the C-N bond connecting the phenylethyl group to the aniline nitrogen, which would define the orientation of the two major substituents.

This analysis would reveal any steric hindrance between the bulky phenylethyl group and the ortho-nitro group on the aniline ring, which would likely force a non-planar conformation.

Intermolecular Interactions and Crystal Packing Analysis, including Hydrogen Bonding

The crystal packing of "this compound" would be dictated by a combination of intermolecular forces. The secondary amine (N-H) group is a hydrogen bond donor, and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimeric structures that link the molecules together.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings could also play a significant role in stabilizing the crystal lattice. The specific nature and geometry of these interactions would be revealed by a detailed analysis of the crystal structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

"this compound" possesses a chiral center at the benzylic carbon of the 1-phenylethyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-chloro-2-nitro-N-(1-phenylethyl)aniline and (S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. Each enantiomer will interact differently with circularly polarized light, resulting in a unique CD spectrum. The spectrum for the (R)-enantiomer will be a mirror image of the spectrum for the (S)-enantiomer.

While specific CD data for "this compound" is not available in the literature, this technique would be essential for:

Confirming the enantiomeric purity of a sample.

Assigning the absolute configuration of a newly synthesized enantiomer by comparing its experimental CD spectrum to theoretical spectra calculated using quantum chemical methods.

Computational and Theoretical Chemistry Investigations of 4 Chloro 2 Nitro N 1 Phenylethyl Aniline

Electronic Structure Calculations and Quantum Chemical Characterization

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of molecules structurally related to 4-chloro-2-nitro-N-(1-phenylethyl)aniline. While specific studies on the title compound are limited, research on analogous structures like 2-chloro-4-nitroaniline (B86195) provides a foundational understanding.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state properties of molecules. For compounds similar to this compound, such as 2-chloro-4-nitroaniline, DFT methods have been used to calculate optimized molecular structures, harmonic vibrational frequencies, and other key parameters. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), to achieve reliable results. The calculated self-consistent field (SCF) energy for 2-chloro-4-nitroaniline, for instance, has been determined to be -951.86302067 atomic units, providing a measure of the molecule's total electronic energy. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the related compound 2-chloro-4-nitroaniline, FMO analysis has been performed, yielding specific energy values for the HOMO and LUMO. These values are crucial for understanding the charge transfer interactions that can occur within the molecule. researchgate.net

| Molecular Orbital | Energy (atomic units) |

| HOMO | -0.24406 |

| LUMO | -0.08751 |

| HOMO-LUMO Gap | 0.15655 |

This data pertains to the analogous compound 2-chloro-4-nitroaniline. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

Electrostatic Potential Surface (EPS) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. researchgate.net The EPS map is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack. youtube.com This technique provides a qualitative interpretation of electrophilic and nucleophilic sites and can indicate hydrogen bonding interactions. researchgate.net For aniline (B41778) and its derivatives, EPS maps clearly show the distribution of charge and the influence of various substituents on the molecule's reactivity. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Detailed computational modeling of the reaction mechanisms specifically involving this compound is not extensively documented in the literature. However, computational studies on the reactions of similar aromatic amines, such as the reaction of 4-methyl aniline with OH radicals, demonstrate the application of these methods. mdpi.com Such studies are crucial for understanding the atmospheric chemistry and degradation pathways of these compounds. mdpi.com

Transition State Characterization

The characterization of transition states is a critical aspect of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. While no specific transition state characterizations for reactions involving this compound were identified, the methodology is well-established. For example, in the study of 4-methyl aniline reacting with OH radicals, transition states for various addition and abstraction pathways were calculated to determine the reaction kinetics. mdpi.com

Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Pathways

The formation of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitrogen atom of 1-phenylethylamine (B125046) attacks the carbon atom bearing the chlorine in 1,4-dichloro-2-nitrobenzene, displacing the chloride ion. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction pathway.

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that maps the minimum energy path connecting the transition state to the reactants and products. An IRC calculation for the SNAr reaction forming this compound would provide a detailed visualization of the geometric and energetic changes throughout the reaction.

Table 1: Hypothetical Energy Profile for the SNAr Reaction

| Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | 1,4-dichloro-2-nitrobenzene + 1-phenylethylamine | 0.0 |

| Transition State (TS) | Formation of the C-N bond and breaking of the C-Cl bond | +15.8 |

| Meisenheimer-like Intermediate | A transient, resonance-stabilized anionic intermediate | +5.2 |

| Products | This compound + HCl | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected energy profile based on computational studies of similar SNAr reactions.

The IRC pathway would likely reveal a concerted but asynchronous process. As the 1-phenylethylamine approaches the 1,4-dichloro-2-nitrobenzene, the N-C bond begins to form, leading to the transition state. This state is characterized by a partial bond between the nitrogen and the carbon, and a partially broken C-Cl bond. Beyond the transition state, the system's energy decreases as the C-N bond fully forms and the C-Cl bond completely cleaves, leading to the final products. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops on the aromatic ring during the reaction, thereby lowering the activation energy. Some computational studies on similar systems suggest the possibility of a short-lived Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, before the final expulsion of the chloride ion. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each atom in this compound. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.15 | C-Cl | 125.4 |

| Aromatic CH (meta to NO₂) | 7.45 | C-NO₂ | 145.2 |

| Aromatic CH (ortho to NH) | 6.90 | C-NH | 148.1 |

| Phenylethyl CH | 4.85 | Phenyl C (ipso) | 142.3 |

| Phenylethyl CH₃ | 1.65 | Phenyl C (ortho) | 126.8 |

| NH | 8.50 | Phenyl C (meta) | 129.1 |

| Phenyl CH (para) | 7.30 | Phenyl C (para) | 128.0 |

Note: The data in this table is hypothetical and based on typical chemical shifts for similar structural motifs calculated using DFT methods.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. The predicted IR spectrum for this compound would show characteristic peaks for the N-H stretch, the aromatic C-H stretches, the asymmetric and symmetric stretches of the NO₂ group, and the C-Cl stretch.

Table 3: Predicted Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3350 |

| Aromatic C-H | Stretching | 3100-3000 |

| NO₂ | Asymmetric Stretching | 1530 |

| NO₂ | Symmetric Stretching | 1350 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1300 |

| C-Cl | Stretching | 750 |

Note: This data is illustrative and based on computational predictions for molecules with similar functional groups.

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with its environment. In a solution, the simulations can show the arrangement of solvent molecules around the solute and identify specific intermolecular interactions, such as hydrogen bonding between the N-H group and a hydrogen bond acceptor solvent, or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the molecule's solubility and its behavior in different chemical environments. For instance, in a polar aprotic solvent, the nitro group's oxygen atoms could act as hydrogen bond acceptors, while in a protic solvent, the N-H group could act as a hydrogen bond donor.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Nitro N 1 Phenylethyl Aniline

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations, most notably reduction.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. A particularly effective and environmentally friendly method for the reduction of N-substituted-2-nitroanilines is the use of thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method has been shown to efficiently produce the corresponding N-substituted-benzene-1,2-diamines in high yields. researchgate.net For instance, the reduction of the structurally similar N-(4-chlorophenyl)-2-nitroaniline to N-(4-chlorophenyl)benzene-1,2-diamine proceeds with a 94% yield. researchgate.net This suggests that 4-chloro-2-nitro-N-(1-phenylethyl)aniline can be similarly converted to N1-(1-phenylethyl)-4-chlorobenzene-1,2-diamine.

Another common method for the reduction of nitroarenes is the use of activated iron in the presence of an acid, such as hydrochloric acid (the Béchamp reduction). semanticscholar.org This method is known for its chemoselectivity, tolerating a variety of other functional groups. semanticscholar.org Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is also a widely used and efficient method for nitro group reduction. researchgate.netrsc.org The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as dehalogenation. researchgate.net

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-nitroaniline (analogous) | Thiourea dioxide, NaOH | N-(4-chlorophenyl)benzene-1,2-diamine | 94 | researchgate.net |

| 4-chloro-2-nitrophenol (analogous) | 1% Pt/C, H2 (7-28 atm), 298–313 K | 4-chloro-2-aminophenol | High | researchgate.net |

| p-chloronitrobenzene (analogous) | Pd/γ-Al2O3@ASMA, H2 (2 MPa), 80 °C, ethanol | p-chloroaniline | ~100 | mdpi.com |

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring is a site for nucleophilic aromatic substitution and a handle for various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at the Halogenated Site

The presence of the electron-withdrawing nitro group ortho to the chloro substituent activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). tandfonline.com This allows for the displacement of the chloride ion by various nucleophiles. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For instance, 5-chloro-2-nitroaniline (B48662) derivatives can undergo SNA_r reactions with amines to form the corresponding diamine derivatives. tandfonline.com The reaction conditions typically involve heating the substituted aniline (B41778) with the nucleophile, sometimes in the presence of a base.

| Reactant (Analogous) | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-chloro-2-nitroaniline | Various amines | Conventional heating, IR, US, or Microwave | N-(5-amino-2-nitrophenyl) derivatives | tandfonline.com |

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro substituent serves as a versatile handle for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds via metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent to form a C-C bond. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate this transformation.

Sonogashira Coupling: The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide, can be employed to introduce an alkynyl moiety at the chlorinated position. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a base, such as an amine. wikipedia.org The synthesis of 4-alkynylquinazolines from 4-chloroquinazolines in high yields demonstrates the feasibility of this reaction on similar heterocyclic systems. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. This provides another avenue for C-C bond formation.

| Reaction Type | Reactant (Analogous) | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-chloroquinazolines | Terminal alkynes | Pd(PPh3)4, CuI, Cs2CO3, DMF | 4-alkynylquinazolines | researchgate.net |

Reactions Involving the Secondary Amine (N-H)

The secondary amine in this compound is nucleophilic and can undergo a variety of reactions, including acylation and alkylation.

Acylation: The secondary amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amide. ncert.nic.in This reaction is often used to protect the amino group during other transformations. chemistrysteps.com For example, anilines react with benzoyl chloride to yield the corresponding benzanilide. ncert.nic.in

Alkylation: Alkylation of the secondary amine can be achieved by reaction with alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. ncert.nic.in

Formylation: N-formylation of anilines can be achieved using formic acid, often in the presence of a catalyst. researchgate.net For instance, the N-formylation of aniline using formic acid in acetonitrile (B52724) over a magnesium oxide nanocatalyst proceeds with a 99.5% yield. researchgate.net

| Reaction Type | Reactant (Analogous) | Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acylation | Aniline | Benzoyl chloride | Base (e.g., pyridine) | N-phenylbenzamide | - | ncert.nic.in |

| N-formylation | Aniline | Formic acid | MgO nanocatalyst, acetonitrile, room temp. | N-phenylformamide | 99.5 | researchgate.net |

N-Alkylation, N-Acylation, and N-Arylation Reactions

The secondary amine functionality in this compound serves as a nucleophilic center, making it amenable to a variety of substitution reactions at the nitrogen atom.

N-Acylation: N-acylation of this compound can be readily accomplished using acylating agents such as acid chlorides or anhydrides. This reaction is a common method for the synthesis of amides. The acylation of p-nitroaniline with chloroacetyl chloride, followed by methylation, has been reported as a synthetic route for a nintedanib (B1663095) intermediate, demonstrating the feasibility of acylating nitro-substituted anilines. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

N-Arylation: The nitrogen atom of this compound can also participate in N-arylation reactions, forming a new nitrogen-carbon bond with an aryl group. These reactions are typically catalyzed by transition metals like copper or palladium. While specific examples for the target compound are scarce, the general principles of N-arylation of anilines are well-established. For example, microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method for forming N-aryl bonds.

Table 1: Representative N-Substitution Reactions of Anilines

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| N-Alkylation | 2-Nitroaniline (B44862) | Benzyl (B1604629) alcohol | N-Benzyl-2-nitroaniline | Iridium Complex, 120 °C |

| N-Acylation | p-Nitroaniline | Chloroacetyl chloride | 2-Chloro-N-(4-nitrophenyl)acetamide | Base |

| N-Arylation | Aniline | Aryl halide | N-Arylaniline | Copper or Palladium catalyst |

Heterocycle Formation Involving the Amine Functionality

The presence of the amine and the ortho-nitro group in this compound provides a scaffold for the synthesis of various heterocyclic compounds. The ortho-disposed functional groups can undergo intramolecular cyclization reactions, often after a preliminary transformation of one of the groups.

A common strategy involves the reduction of the nitro group to an amino group, generating an N-substituted ortho-phenylenediamine derivative. This intermediate can then react with a variety of one- or two-carbon electrophiles to form five-, six-, or seven-membered heterocyclic rings. For example, reaction with aldehydes or ketones can lead to the formation of benzimidazoles. The synthesis of benzimidazole (B57391) derivatives from substituted o-nitroanilines through condensation with aldehydes under microwave irradiation has been reported.

Alternatively, the amine functionality can be involved in cyclization reactions without prior modification of the nitro group. For instance, certain N-substituted 2-nitroanilines can undergo reductive cyclization in the presence of suitable reagents to form quinoxaline (B1680401) or benzimidazole derivatives directly.

Table 2: Potential Heterocyclic Systems from this compound

| Starting Moiety | Key Transformation | Reagent/Condition | Resulting Heterocycle |

| ortho-Nitroaniline | Reductive cyclization | Aldehyde/Ketone | Benzimidazole |

| ortho-Nitroaniline | Reductive cyclization | α-Diketone | Quinoxaline |

| ortho-Nitroaniline | Reductive carbonylation | Carbon monoxide | Benzimidazolone |

Influence of Steric Hindrance from the 1-Phenylethyl Group on Reaction Selectivity and Kinetics

The bulky 1-phenylethyl group attached to the nitrogen atom in this compound is expected to exert significant steric hindrance, which can profoundly influence the selectivity and kinetics of its reactions.

Steric hindrance can affect the rate of reaction by impeding the approach of reactants to the nitrogen atom. In N-alkylation and N-acylation reactions, a bulky N-substituent can slow down the reaction rate compared to a less hindered amine. For example, the rate of alkylation of secondary amines to form tertiary amines is generally slower than the alkylation of primary amines to secondary amines due to increased steric crowding around the nitrogen.

This steric hindrance can also play a crucial role in reaction selectivity. In cases where multiple reaction sites are available, the bulky substituent may direct the reaction to a less sterically hindered position. For instance, in electrophilic aromatic substitution reactions on the aniline ring, the 1-phenylethyl group could influence the ortho/para ratio of the products.

Furthermore, the steric bulk can affect the conformation of the molecule, which in turn can influence its reactivity. The 1-phenylethyl group may restrict the rotation around the C-N bond, affecting the planarity of the amine and its conjugation with the aromatic ring. Theoretical studies on substituted anilines have shown that bulky ortho-substituents can lead to a more non-planar geometry of the amino group. This alteration in geometry can impact the nucleophilicity of the nitrogen and the electronic properties of the aromatic ring.

Chemical Degradation Pathways: Abiotic Transformations and Environmental Fate of Related Structures

The environmental fate of this compound is likely to be governed by abiotic transformation processes such as photolysis and hydrolysis, as well as biotic degradation. Information on the specific compound is limited, but the degradation pathways can be inferred from studies on structurally related chloro-nitroaromatic compounds.

Abiotic Transformations:

Photodegradation: Chloro-nitroaromatic compounds are known to undergo photodegradation in the presence of sunlight. The rate and products of photolysis can be influenced by the presence of other substances in the environment, such as humic acids. For related compounds like 4-chloro-2-nitrophenol, advanced oxidation processes involving UV light have been shown to be effective in their degradation. researchgate.net

Hydrolysis: The N-aryl bond in anilines can be susceptible to hydrolysis under certain conditions, although it is generally stable. The rate of hydrolysis would likely be influenced by pH and temperature.

Environmental Fate of Related Structures:

Studies on the environmental fate of nitroanilines indicate that they can be persistent in the environment. oecd.org 2-nitroaniline has been described as resistant to degradation in some studies. epa.gov However, microbial degradation of chloro-nitroanilines has been observed. For example, 2-chloro-4-nitroaniline (B86195) has been shown to be degraded by certain bacteria. nih.gov The degradation pathways often involve the reduction of the nitro group to an amino group, which can be followed by further transformations. The presence of the chlorine atom can also influence the biodegradability, with chlorinated compounds often being more recalcitrant to degradation. nih.gov

The N-1-phenylethyl group may also affect the environmental fate. While it might increase the lipophilicity of the molecule, potentially leading to greater sorption to soil and sediment, it could also be a site for microbial attack.

Table 3: Common Degradation Pathways for Chloro-Nitroaromatic Compounds

| Degradation Process | Key Transformation | Influencing Factors | Potential Products |

| Photodegradation | Cleavage of C-N or C-Cl bonds, oxidation | UV light, photosensitizers | Phenolic compounds, dechlorinated products |

| Hydrolysis | Cleavage of N-aryl bond | pH, temperature | 4-chloro-2-nitroaniline (B28928), 1-phenylethanol |

| Microbial Degradation | Reduction of nitro group | Microbial populations, oxygen levels | Amino derivatives, dechlorinated compounds |

Structure Property Relationships and Rational Design of Derivatives of 4 Chloro 2 Nitro N 1 Phenylethyl Aniline

Impact of Substituent Position and Electronic Nature on Chemical Reactivity and Properties

The reactivity and properties of 4-chloro-2-nitro-N-(1-phenylethyl)aniline are significantly influenced by the electronic characteristics and positions of its substituents on the aniline (B41778) ring. The chloro and nitro groups, along with the chiral N-(1-phenylethyl) moiety, collectively dictate the electron density distribution and steric environment of the molecule.

The combined electron-withdrawing nature of the nitro and chloro groups profoundly impacts the basicity of the aniline nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient aromatic ring, rendering it less available for protonation. Consequently, 4-chloro-2-nitroaniline (B28928) is a very weak base.

The N-(1-phenylethyl) substituent introduces both steric and electronic effects. The bulky nature of this group can sterically hinder reactions at the ortho positions of the aniline ring. Electronically, the phenyl group can influence the electron density of the aniline ring through resonance and inductive effects, although its impact is modulated by the intervening ethyl spacer.

The interplay of these substituent effects can be quantitatively described using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of substituents. Computational studies on substituted anilines have shown good correlations between Hammett constants and various molecular properties, including C-N bond lengths and the pKa of the amino group.

Table 1: Predicted Impact of Substituents on the Properties of the Aniline Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity | Predicted Effect on Basicity |

| -NO2 | Ortho | Strong electron-withdrawing (-I, -R) | Strong deactivation towards electrophilic substitution; activation towards nucleophilic substitution | Significant decrease |

| -Cl | Para | Electron-withdrawing (-I), weak electron-donating (+R) | Deactivation towards electrophilic substitution | Decrease |

| -NH-CH(CH3)Ph | Weak electron-donating (+R) | Activation towards electrophilic substitution (mitigated by steric hindrance and other deactivating groups) | Increase (relative to the unsubstituted ring) |

Stereochemical Aspects: Investigating the Distinct Reactivity and Properties of (R)- and (S)-Enantiomers

The presence of a chiral center at the benzylic carbon of the 1-phenylethyl group means that this compound exists as a pair of enantiomers: (R)-4-chloro-2-nitro-N-(1-phenylethyl)aniline and (S)-4-chloro-2-nitro-N-(1-phenylethyl)aniline. While these enantiomers possess identical physical properties in a non-chiral environment, their reactivity and interactions can differ significantly in the presence of other chiral molecules or environments.

The distinct three-dimensional arrangement of the (R)- and (S)-enantiomers can lead to differences in their interaction with chiral reagents or catalysts. This is the basis for enantioselective synthesis and chiral resolution. nih.gov For instance, in a reaction with a chiral reagent, the transition states formed with the (R)- and (S)-enantiomers will be diastereomeric and thus have different energies, leading to different reaction rates.

The synthesis of enantiomerically pure forms of this compound would likely involve either the use of a chiral starting material, such as enantiomerically pure 1-phenylethylamine (B125046), or the resolution of the racemic mixture. nih.gov Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov

The conformational properties of the enantiomers can also differ. Studies on N-[(1S)-1-phenylethyl]benzamide have shown that a single enantiomer can crystallize in different polymorphic forms with distinct molecular conformations. nih.gov This highlights the subtle interplay between molecular chirality and solid-state packing.

Design Principles for Modulating Reactivity through Structural Modifications

The rational design of derivatives of this compound with tailored reactivity hinges on a thorough understanding of the structure-property relationships discussed previously. By strategically modifying the substituents on the aromatic rings, it is possible to fine-tune the electronic and steric properties of the molecule.

Modulating Electronic Properties:

Introducing Electron-Donating Groups (EDGs): Replacing the chloro substituent with electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the aniline ring. This would enhance its reactivity towards electrophilic substitution and increase the basicity of the aniline nitrogen.

Introducing Additional Electron-Withdrawing Groups (EWGs): The introduction of further electron-withdrawing groups, such as a cyano (-CN) or trifluoromethyl (-CF3) group, would further decrease the electron density of the ring, making it even more susceptible to nucleophilic attack and decreasing its basicity.

Modulating Steric Properties:

Varying the size of the N-alkyl substituent: Replacing the 1-phenylethyl group with smaller or larger alkyl or aryl groups would alter the steric hindrance around the aniline nitrogen and the ortho positions of the ring. This could influence the regioselectivity of reactions.

Introducing substituents on the phenyl ring of the 1-phenylethyl group: Adding substituents to this phenyl ring could modulate its electronic properties and introduce additional steric bulk, which could influence intermolecular interactions and solid-state packing.

A computational approach, such as Density Functional Theory (DFT), can be a powerful tool in the design of new derivatives. mdpi.com By calculating properties like electrostatic potential maps and frontier molecular orbital energies, it is possible to predict how structural modifications will affect reactivity before undertaking synthetic work.

Table 2: Design Principles for Modulating Properties of this compound Derivatives

| Desired Property Change | Structural Modification Strategy | Example Modification |

| Increase reactivity towards electrophiles | Introduce EDGs on the aniline ring | Replace -Cl with -OCH3 |

| Increase reactivity towards nucleophiles | Introduce additional EWGs on the aniline ring | Add a -CN group |

| Increase basicity | Introduce EDGs on the aniline ring | Replace -Cl with -CH3 |

| Decrease basicity | Introduce additional EWGs on the aniline ring | Add a second -NO2 group |

| Alter steric hindrance | Modify the N-substituent | Replace 1-phenylethyl with a smaller alkyl group |

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are directly correlated with its molecular structure. Analysis of these spectra provides valuable information about the electronic environment of the atoms and the nature of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The nitro group (-NO2) would show two strong stretching vibrations, an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.netresearchgate.net The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. The IR spectrum for the related compound 4-chloro-2-nitroaniline is available in public databases. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The aromatic protons on the substituted aniline ring would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their chemical shifts and coupling patterns determined by the electronic effects of the substituents. The protons of the 1-phenylethyl group would also give characteristic signals: a quartet for the benzylic proton and a doublet for the methyl protons. The N-H proton would appear as a signal whose chemical shift is dependent on solvent and concentration. Spectroscopic data for N-(1-phenylethyl)aniline is available and can serve as a reference. rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly sensitive to the electronic effects of the substituents. Carbons attached to the electron-withdrawing nitro and chloro groups would be shifted downfield.

While specific spectroscopic data for this compound is not widely published, data for the parent compounds, 4-chloro-2-nitroaniline nih.govchemicalbook.com and N-(1-phenylethyl)aniline, rsc.org can be used to predict the approximate chemical shifts and absorption frequencies.

Computational Approaches to Elucidating Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the relationship between the structure of this compound and its reactivity at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the molecule's geometry, electronic properties, and reaction pathways. mdpi.com

Molecular Geometry and Electronic Structure:

Computational methods can be used to calculate the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the electronic properties, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Studies on substituted anilines have demonstrated that computational methods can accurately predict how substituents affect molecular properties. For example, electron-withdrawing groups are known to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Modeling Reactivity:

Computational chemistry can be used to model reaction mechanisms and predict activation energies. By calculating the energy profile of a potential reaction pathway, it is possible to identify the rate-determining step and understand how structural modifications might affect the reaction rate. For example, the steric hindrance introduced by the N-(1-phenylethyl) group can be quantified through computational modeling, and its impact on the accessibility of the reactive sites can be assessed. mdpi.com

Furthermore, computational approaches can be invaluable in studying the properties of the individual (R)- and (S)-enantiomers. By modeling their interactions with a chiral environment, it may be possible to predict which enantiomer will be more reactive or form a more stable complex, providing insights that can guide experimental studies.

Advanced Applications in Chemical Synthesis and Materials Science Based on 4 Chloro 2 Nitro N 1 Phenylethyl Aniline

As a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

The strategic placement of reactive functional groups—the nitro, chloro, and secondary amine moieties—makes 4-chloro-2-nitro-N-(1-phenylethyl)aniline a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, opening pathways to the formation of diamine derivatives. These resulting vicinal diamines are crucial building blocks for the synthesis of heterocyclic compounds such as benzimidazoles, which are significant scaffolds in medicinal chemistry. For instance, the synthesis of antiallergic drugs like mizolastine (B1677215) involves intermediates such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole, highlighting the utility of related structures in creating complex pharmaceutical agents electrochemsci.org.

Furthermore, the chloro-substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including alkoxy, aryloxy, and cyano groups, thereby enabling the synthesis of a diverse library of substituted aniline (B41778) derivatives. The secondary amine can undergo various reactions, such as acylation or alkylation, to further elaborate the molecular structure. The phenylethyl group itself can influence the steric and electronic properties of the molecule, guiding the regioselectivity of subsequent reactions. The synthesis of N-(2-phenylethyl)nitroaniline derivatives has been explored as precursors for agents that release nitric oxide, indicating the utility of this class of compounds in creating molecules with specific biological functions nih.gov.

Role in the Development of Specialty Polymers and Functional Materials

The structure of this compound provides multiple handles for its incorporation into polymeric structures. After the chemical modification of its functional groups, it can serve as a monomer for producing specialty polymers. For example, the reduction of the nitro group to an amine would yield a diamine derivative. This resulting molecule can then undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas.

The presence of the bulky and chiral N-(1-phenylethyl) group can impart unique properties to these polymers, such as increased thermal stability, altered solubility, and chiral recognition capabilities. Such polymers could find applications in chiral chromatography as stationary phases for separating enantiomers. Moreover, the aromatic and polar nitro functionalities suggest that materials derived from this compound could possess interesting optical or electronic properties, making them candidates for use in nonlinear optics or as components in organic light-emitting diodes (OLEDs) after suitable structural modifications.

Building Block for Chiral Ligands and Organocatalysts (if chiral enantiomers are accessible)

The compound this compound is inherently chiral due to the stereocenter in the 1-phenylethyl group. This chiral feature is of paramount importance in asymmetric synthesis. The parent amine, 1-phenylethylamine (B125046) (α-PEA), is a widely used and inexpensive chiral auxiliary and inducer for synthesizing enantiomerically pure products mdpi.com.

Leveraging the existing chirality, this compound can be used to synthesize novel chiral ligands for transition-metal catalysis. The modification of the aniline moiety, for example, by introducing phosphine (B1218219) groups after further functionalization, could yield ligands analogous to those used in asymmetric hydrogenation or cross-coupling reactions. Axially chiral compounds, which are prominent as ligands in asymmetric catalysis, are often synthesized from chiral building blocks beilstein-journals.org. The enantiomerically pure forms of this compound can serve as precursors to create new classes of organocatalysts, such as chiral Brønsted acids or hydrogen-bond donors, which are crucial for promoting stereoselective reactions beilstein-journals.org. The accessibility of its enantiomers is key, and methods such as chiral high-performance liquid chromatography (HPLC) have proven effective for separating enantiomers of similar nitroaromatic compounds, like nitropropranolol mdpi.com.

Potential in the Design of Corrosion Inhibitors (based on analogous structures)

Organic molecules containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals in acidic environments. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process. Nitroanilines, which are structurally related to the title compound, have been studied as effective corrosion inhibitors. For example, isomers of nitroaniline have demonstrated significant inhibition efficiency for zinc in nitric acid, with the mode of action appearing to be chemisorption researchgate.netresearchgate.net.